molecular formula C7H6N2O4 B1461184 4-Hydroxy-3-nitrobenzaldehyde oxime CAS No. 26879-83-4

4-Hydroxy-3-nitrobenzaldehyde oxime

Cat. No. B1461184
CAS RN: 26879-83-4
M. Wt: 182.13 g/mol
InChI Key: HKAOGVGRPYOBEJ-XBXARRHUSA-N
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Description

4-Hydroxy-3-nitrobenzaldehyde is an intermediate used in the synthesis of novel amodiaquine analogs as potential antimalarial and antifilarial compounds . It reacts with 3-bromo-benzohydrazide in methanol to yield (E)-3-bromo- N′ - (4-hydroxy-3-nitrobenzylidene)benzohydrazide .


Synthesis Analysis

The synthesis of aryl oximes from aryl aldehydes was prepared using hydroxylamine hydrochloride. The obtained oxime compounds were synthesized at maximum efficiency in mineral water at room temperature . This method is economical, practical, and environmentally friendly .


Molecular Structure Analysis

The molecular formula of 4-Hydroxy-3-nitrobenzaldehyde oxime is C7H6N2O4 . Its molecular weight is 182.14 . The InChI code is 1S/C7H6N2O4/c10-7-2-1-5 (4-8-11)3-6 (7)9 (12)13/h1-3,10H,4H2 .


Chemical Reactions Analysis

4-Hydroxy-3-nitrobenzaldehyde reacts with 3-bromo­benzohydrazide in methanol to yield (E)-3-bromo- N′ - (4-hydroxy-3-nitrobenzylidene)benzohydrazide .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Hydroxy-3-nitrobenzaldehyde oxime include a molecular weight of 182.14 . The InChI code is 1S/C7H6N2O4/c10-7-2-1-5 (4-8-11)3-6 (7)9 (12)13/h1-3,10H,4H2 .

Safety and Hazards

The safety data sheet for 4-Hydroxy-3-nitrobenzaldehyde suggests avoiding breathing dust/fume/gas/mist/vapours/spray. It is recommended to wash hands thoroughly after handling and to wear protective gloves/protective clothing/eye protection/face protection . In case of inhalation, it is advised to remove the victim to fresh air and keep at rest in a position comfortable for breathing .

properties

IUPAC Name

4-[(E)-hydroxyiminomethyl]-2-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4/c10-7-2-1-5(4-8-11)3-6(7)9(12)13/h1-4,10-11H/b8-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKAOGVGRPYOBEJ-XBXARRHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=NO)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=N/O)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-3-nitrobenzaldehyde oxime

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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